![molecular formula C12H7FN2 B3057638 4-(6-Fluoropyridin-3-yl)benzonitrile CAS No. 832735-44-1](/img/structure/B3057638.png)
4-(6-Fluoropyridin-3-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 4-(6-Fluoropyridin-3-yl)benzonitrile, involves various methods including the Umemoto reaction and Balts-Schiemann reaction . A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized with different substituted aromatic/heterocyclic acid chlorides .Molecular Structure Analysis
The molecular structure of 4-(6-Fluoropyridin-3-yl)benzonitrile is represented by the InChI code1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H
. The compound has a molecular weight of 198.2 g/mol . Physical And Chemical Properties Analysis
4-(6-Fluoropyridin-3-yl)benzonitrile has a molecular weight of 198.2 g/mol .Scientific Research Applications
Chemical Properties and Storage
“4-(6-Fluoropyridin-3-yl)benzonitrile” has a CAS Number of 832735-44-1 and a molecular weight of 198.2 . It is a solid substance that should be stored at a temperature between 2-8°C . The presence of a fluorine atom in the compound gives it interesting physical and chemical properties .
Synthesis of Fluorinated Pyridines
Fluoropyridines, including “4-(6-Fluoropyridin-3-yl)benzonitrile”, are used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Use in Agricultural Products
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Use in Pharmaceutical Drugs
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The presence of fluorine in the compound can enhance the effectiveness of the drug .
Use in Radiobiology
Methods for the synthesis of F 18 substituted pyridines, including “4-(6-Fluoropyridin-3-yl)benzonitrile”, are used for local radiotherapy of cancer and other biologically active compounds . These 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
Use in the Synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
“4-(6-Fluoropyridin-3-yl)benzonitrile” can be used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives can be obtained with 55–92% yields in relatively short reaction times .
properties
IUPAC Name |
4-(6-fluoropyridin-3-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMMRTVGPFXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630744 | |
Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridin-3-yl)benzonitrile | |
CAS RN |
832735-44-1 | |
Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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